1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NO2/c10-5-7(15)6-1-3-14(4-2-6)8(16)9(11,12)13/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVNHUHKPFMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)CBr)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the reaction of piperidine derivatives with bromoacetyl bromide and trifluoroacetone under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alcohols using appropriate reagents.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one exhibit anticancer properties by targeting specific pathways involved in tumor growth. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making them candidates for further development in cancer therapy .
- Neurological Disorders
-
Antiviral Activity
- There is emerging evidence that compounds with similar structures may possess antiviral properties. For instance, studies have focused on the inhibition of viral polymerases, which are critical for viral replication. This opens avenues for developing antiviral agents against various viral infections .
Synthesis and Derivative Studies
The synthesis of this compound has been explored alongside its derivatives to enhance efficacy and reduce toxicity. The incorporation of trifluoromethyl groups has been noted to improve biological activity by increasing lipophilicity and modulating receptor interactions .
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer efficacy of various piperidine derivatives, including those structurally related to this compound. The compounds were tested against a panel of cancer cell lines, demonstrating significant growth inhibition rates and highlighting their potential as therapeutic agents in oncology .
Case Study 2: Neurological Applications
In a separate investigation into the central nervous system effects of piperidine derivatives, researchers found that compounds similar to this compound exhibited anxiolytic-like effects in animal models. This suggests a promising avenue for developing treatments for anxiety-related disorders .
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The trifluoroethanone moiety enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A piperidine ring substituted at the 4-position with a 2-bromoacetyl group.
- A trifluoroethanone moiety attached to the piperidine nitrogen.
- Key functional groups: bromoacetyl (electrophilic reactivity), trifluoroacetyl (electron-withdrawing), and piperidine (basic nitrogen).
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Structural Comparison
Reactivity and Stability
- Bromoacetyl Group : The target compound’s bromoacetyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., in alkylation reactions) . Analogous bromine-containing compounds (e.g., 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one) show similar reactivity .
- Trifluoroacetyl Group : The electron-withdrawing trifluoroacetyl group improves metabolic stability and lipophilicity, a feature shared with 1-(4-Thiophenyl)-2,2,2-trifluoroethan-1-one .
- Piperidine vs.
Spectroscopic Data
- IR Spectroscopy : The target compound’s C=O stretch (trifluoroacetyl) is expected near 1700 cm⁻¹, consistent with analogs like compounds 55 and 56 (1700–1698 cm⁻¹) .
- 13C-NMR : Piperidine/piperazine carbons resonate between δ 40–60 ppm, while carbonyl carbons (C=O) appear near δ 160–180 ppm (observed in compound 10) .
Biological Activity
1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C10H10BrF3N
- Molecular Weight : 292.10 g/mol
- CAS Number : 2031268-68-3
The biological activity of this compound is primarily attributed to its structural features, which include:
- The bromoacetyl group , known for its electrophilic properties, can interact with nucleophiles in biological systems.
- The trifluoroethanone moiety , which may enhance lipophilicity and bioavailability.
Inhibition of Enzymatic Activity
Piperidine derivatives have been studied for their ability to inhibit key enzymes in metabolic pathways. In particular:
- Pyruvate Dehydrogenase Kinase (PDHK) : Some piperidine derivatives act as inhibitors of PDHK, which is crucial in regulating energy metabolism. This inhibition can lead to increased glucose utilization and reduced lactate production, making it a target for metabolic disorders .
Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cancer cell lines. While specific data on this compound is scarce, related compounds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.
Case Studies and Research Findings
- Antimicrobial Screening : A study examining a series of piperidine derivatives found that certain modifications significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria . While direct data on the specific compound is lacking, the trends observed suggest potential efficacy.
- Inhibition of PDHK : Research into piperidine derivatives has shown promise in inhibiting PDHK, leading to altered metabolic profiles in treated cells . This mechanism could be relevant for therapeutic strategies targeting metabolic diseases.
- Cytotoxicity Profiles : In vitro studies on structurally similar compounds indicate varying degrees of cytotoxicity against cancerous cell lines. For example, certain trifluoromethyl-containing compounds exhibited significant anticancer activity through apoptosis induction .
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Piperidine Derivatives | Inhibition of bacterial growth |
| Enzyme Inhibition | PDHK Inhibitors | Reduced lactate production |
| Cytotoxicity | Cancer Cell Lines | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
